molecular formula C11H11LiS B14471554 Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide CAS No. 67945-65-7

Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide

Cat. No.: B14471554
CAS No.: 67945-65-7
M. Wt: 182.2 g/mol
InChI Key: BCMJFGUHKPDOPN-UHFFFAOYSA-N
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Description

Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide is an organolithium compound with the molecular formula C11H11LiS . This compound is characterized by the presence of a lithium atom bonded to a buta-1,2-dien-1-ide structure, which is further substituted with a phenylsulfanyl group and a methyl group. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to act as strong bases and nucleophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide typically involves the reaction of 3-methyl-1-(phenylsulfanyl)buta-1,2-diene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen in the air. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organolithium compound synthesis apply. Industrial production would likely involve large-scale reactions using automated systems to handle the highly reactive reagents safely. The use of continuous flow reactors could also be considered to improve efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide can undergo various types of chemical reactions, including:

    Nucleophilic Addition: The compound can act as a nucleophile and add to electrophilic centers in other molecules.

    Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for organolithium compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles such as carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, which help stabilize the organolithium reagent and facilitate the reaction.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions with alkyl halides would produce substituted alkenes or dienes.

Scientific Research Applications

Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide has several applications in scientific research, particularly in the fields of organic synthesis and materials science. Some of its applications include:

Mechanism of Action

The mechanism of action of lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide involves its ability to act as a strong nucleophile and base. The lithium atom in the compound is highly electropositive, making the carbon atoms in the buta-1,2-dien-1-ide structure highly nucleophilic. This allows the compound to attack electrophilic centers in other molecules, facilitating various chemical transformations. The phenylsulfanyl group can also participate in stabilizing reaction intermediates through resonance effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide include:

  • Lithium 3-methyl-1-(phenylsulfanyl)prop-1-en-1-ide
  • Lithium 3-methyl-1-(phenylsulfanyl)but-1-en-1-ide
  • Lithium 3-methyl-1-(phenylsulfanyl)pent-1-en-1-ide

Uniqueness

This compound is unique due to its buta-1,2-dien-1-ide structure, which provides distinct reactivity compared to other organolithium compounds. The presence of the phenylsulfanyl group also imparts unique electronic properties, influencing the compound’s reactivity and stability.

Properties

CAS No.

67945-65-7

Molecular Formula

C11H11LiS

Molecular Weight

182.2 g/mol

InChI

InChI=1S/C11H11S.Li/c1-10(2)8-9-12-11-6-4-3-5-7-11;/h3-7H,1-2H3;/q-1;+1

InChI Key

BCMJFGUHKPDOPN-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(=C=[C-]SC1=CC=CC=C1)C

Origin of Product

United States

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